Bienvenue dans la boutique en ligne BenchChem!

Bml-281

HDAC6 Enzymatic Assay Selectivity

BML-281 (CAY10603) delivers an unparalleled picomolar IC50 of 2 pM against HDAC6 with >50,000-fold selectivity over most other HDAC isoforms, eliminating the confounding off-target effects seen with pan-inhibitors like SAHA or less potent selective agents like Tubastatin A. Validated across three high-impact application areas—pancreatic cancer antiproliferation (IC50 <1 μM across multiple PDAC lines), in vivo anti-inflammatory efficacy in DSS-induced colitis (1–10 mg/kg), and neuronal differentiation via non-canonical Wnt pathway modulation—this compound enables rigorous, reproducible target validation. Choose BML-281 when maximal HDAC6 inhibition with minimal pharmacological ambiguity is non-negotiable.

Molecular Formula C22H30N4O6
Molecular Weight 446.5 g/mol
CAS No. 1045792-66-2
Cat. No. B1668655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBml-281
CAS1045792-66-2
SynonymsCAY10603
tert-butyl N-(4-(3-((7-(hydroxyamino)-7-oxoheptyl)carbamoyl)-1,2-oxazol-5-yl)phenyl)carbamate
Molecular FormulaC22H30N4O6
Molecular Weight446.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCCCCCC(=O)NO
InChIInChI=1S/C22H30N4O6/c1-22(2,3)31-21(29)24-16-11-9-15(10-12-16)18-14-17(26-32-18)20(28)23-13-7-5-4-6-8-19(27)25-30/h9-12,14,30H,4-8,13H2,1-3H3,(H,23,28)(H,24,29)(H,25,27)
InChIKeyWWGBHDIHIVGYLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BML-281 (CAY10603) CAS 1045792-66-2: Potent and Selective HDAC6 Inhibitor for Research and Procurement


BML-281 (also known as CAY10603) is a synthetic organic small molecule that functions as a potent and selective inhibitor of histone deacetylase 6 (HDAC6), with a reported IC50 of 2 pM . It also inhibits other HDAC isoforms, including HDAC1, HDAC2, HDAC3, HDAC8, and HDAC10, with IC50 values of 271 nM, 252 nM, 0.42 nM, 6851 nM, and 90.7 nM, respectively [1]. The compound has demonstrated antiproliferative activity against pancreatic cancer cell lines (IC50 <1 μM) and has shown anti-inflammatory effects in a murine model of dextran sodium sulfate (DSS)-induced colitis [2].

Why Substituting BML-281 with a Different HDAC6 Inhibitor Can Compromise Experimental Outcomes


The HDAC6 inhibitor landscape is characterized by significant variations in potency, isoform selectivity, and downstream biological effects, making direct substitution between compounds unreliable. BML-281 exhibits an exceptionally low picomolar IC50 (2 pM) against HDAC6, which is orders of magnitude more potent than many other HDAC6 inhibitors [1]. Furthermore, its unique selectivity profile, including weak inhibition of HDAC3, differs from that of other HDAC6 inhibitors like Tubastatin A or Ricolinostat, leading to distinct cellular and in vivo pharmacological outcomes [2]. Even within the same chemical series, minor structural modifications can drastically alter target engagement and off-target effects, meaning that using a different HDAC6 inhibitor without rigorous validation can introduce confounding variables and invalidate comparative analyses.

Quantitative Differentiation of BML-281: Head-to-Head Comparison Data with Key HDAC6 Inhibitor Comparators


BML-281 vs. Tubastatin A: Superior Potency and Distinct Selectivity Profile for HDAC6 Inhibition

BML-281 demonstrates significantly higher potency against HDAC6 compared to Tubastatin A, a widely used HDAC6 inhibitor. The IC50 of BML-281 for HDAC6 is 0.002 nM (2 pM), whereas Tubastatin A has an IC50 of 15 nM for the same target [1]. Furthermore, BML-281 shows a selectivity window of >50,000-fold over HDAC1/2/8/10, while Tubastatin A's selectivity over these isoforms is approximately 1,000-fold [1]. This difference in potency and selectivity may translate to distinct biological readouts in cellular and in vivo models.

HDAC6 Enzymatic Assay Selectivity

BML-281 vs. Ricolinostat (ACY-1215): A 2,500-Fold Increase in HDAC6 Potency

Compared to the clinical-stage HDAC6 inhibitor Ricolinostat (ACY-1215), BML-281 exhibits substantially greater potency against HDAC6. BML-281 inhibits HDAC6 with an IC50 of 0.002 nM (2 pM), while Ricolinostat has a reported IC50 of 5 nM . This represents a 2,500-fold difference in potency. Additionally, BML-281's selectivity profile differs, with notably weaker inhibition of HDAC1, 2, and 3 compared to Ricolinostat, which inhibits these class I HDACs with IC50s of 58 nM, 48 nM, and 51 nM, respectively .

HDAC6 Drug Discovery Potency

BML-281 vs. Nexturastat A: Superior Potency for HDAC6 Inhibition

BML-281 demonstrates a substantial potency advantage over Nexturastat A, another selective HDAC6 inhibitor. BML-281 inhibits HDAC6 with an IC50 of 0.002 nM (2 pM) [1], while Nexturastat A has an IC50 of approximately 5 nM . This translates to a 2,500-fold difference in enzymatic potency. Although both compounds exhibit selectivity over other HDACs, BML-281's selectivity window (>50,000-fold over HDAC1/2/8/10) is considerably larger than that of Nexturastat A (>190-fold) [1].

HDAC6 Inhibitor Potency

BML-281 vs. SAHA (Vorinostat): A Highly Selective Alternative to Pan-HDAC Inhibition

BML-281 provides a highly selective alternative to the pan-HDAC inhibitor SAHA (Vorinostat). While SAHA inhibits multiple HDAC isoforms with comparable potency, BML-281 is exquisitely selective for HDAC6. An in vitro comparison revealed that CAY10603 (BML-281) inhibited all tested HDACs similarly to SAHA, but with significantly lower IC50 values, indicating more potent target engagement [1]. Specifically, BML-281's IC50 for HDAC6 is 0.002 nM, compared to SAHA's IC50 of approximately 90 nM for HDAC6 in some assays . This selectivity profile allows researchers to dissect HDAC6-specific functions without confounding inhibition of other HDAC isoforms.

HDAC6 Selectivity Pan-HDAC

BML-281 Demonstrates In Vivo Efficacy in a Murine Colitis Model at Low Doses

BML-281 has demonstrated in vivo efficacy in a preclinical model of inflammatory bowel disease. In a mouse model of acute DSS-induced colitis, treatment with BML-281 at 1 mg/kg and 10 mg/kg per day (s.c.) for 8 days resulted in protection against colonic inflammation and selectively inhibited B-cell infiltration into the colon [1]. This in vivo activity at low doses supports the compound's potential for studies targeting inflammatory pathways mediated by HDAC6.

In Vivo Colitis Anti-inflammatory

BML-281 Induces Neuronal Differentiation via Wnt Signaling Pathway Modulation

BML-281 has been shown to promote neuronal differentiation in SH-SY5Y neuroblastoma cells. Treatment with BML-281 led to neurite outgrowth, morphological changes into mature neurons, and increased expression of neuronal markers (NEFL, MAP2, Tuj1, NEFH, NEFM) at both the gene and protein levels [1]. Mechanistically, this effect is mediated through activation of the non-canonical Wnt/Ca2+ and Wnt/PCP signaling pathways [1]. This specific neurogenic activity distinguishes BML-281 from other HDAC6 inhibitors that may not exhibit this particular phenotypic outcome.

Neuronal Differentiation Wnt Signaling Neurobiology

Optimal Research Applications for BML-281 (CAY10603) Based on Quantified Differentiation


HDAC6-Specific Mechanism-of-Action Studies Requiring Ultra-High Potency and Selectivity

BML-281 is ideally suited for experiments where maximal inhibition of HDAC6 with minimal off-target activity is paramount. Its picomolar potency (IC50 = 2 pM) and >50,000-fold selectivity over most other HDAC isoforms make it a superior choice for dissecting HDAC6-specific functions in cellular and biochemical assays, especially when compared to pan-inhibitors like SAHA or less potent selective inhibitors like Tubastatin A [1]. Researchers can confidently attribute observed biological effects to HDAC6 inhibition, minimizing confounding variables.

In Vivo Preclinical Models of Inflammatory Bowel Disease (IBD) and Colitis

Based on demonstrated efficacy in a DSS-induced colitis mouse model at low doses (1-10 mg/kg), BML-281 is a relevant tool compound for investigating the role of HDAC6 in intestinal inflammation and immune cell trafficking [2]. Its in vivo activity supports its use in preclinical studies aimed at validating HDAC6 as a therapeutic target for IBD and related inflammatory conditions.

Neuronal Differentiation and Neurodegenerative Disease Research

BML-281's unique ability to induce neuronal differentiation via modulation of non-canonical Wnt signaling pathways positions it as a valuable probe for neurobiology research [3]. This application is particularly relevant for studies on neuroblastoma differentiation, neuroregeneration, and the role of HDAC6 in neurodegenerative diseases, where promoting neuronal health is a key objective.

Pancreatic Cancer Cell Line Studies for Antiproliferative Activity

BML-281 exhibits potent antiproliferative activity against a panel of pancreatic cancer cell lines (IC50 values ranging from 0.1 to 1 μM) . This activity profile makes it a suitable tool for oncology research focusing on pancreatic ductal adenocarcinoma (PDAC) and for validating HDAC6 as a target in this cancer type. Its use as a chemical probe can help elucidate the role of HDAC6 in pancreatic cancer cell proliferation and survival.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bml-281

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.